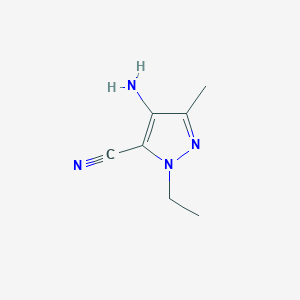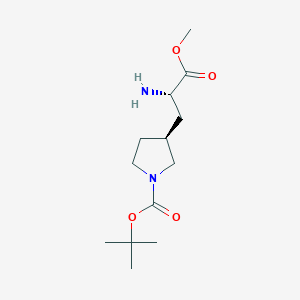
4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, which confer unique chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as one-pot multicomponent reactions and the use of transition-metal catalysts can be employed to streamline the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1H-pyrazole-4-carbonitrile
- 4-Amino-1-phenyl-1H-pyrazole-5-carbonitrile
Comparison: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .
Propiedades
Fórmula molecular |
C7H10N4 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
4-amino-2-ethyl-5-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-3-11-6(4-8)7(9)5(2)10-11/h3,9H2,1-2H3 |
Clave InChI |
OZHZGLSRKJEDMM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)

![2-(furan-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B12881718.png)


![1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-](/img/structure/B12881751.png)
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)


![6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12881774.png)

![3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12881783.png)

